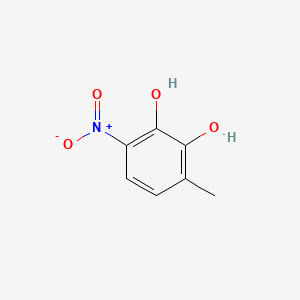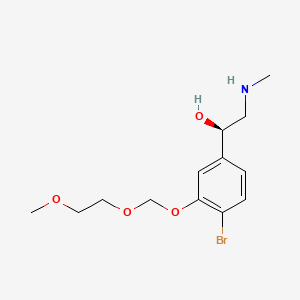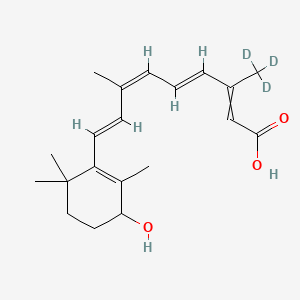
3-Methyl-6-nitrocatechol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-6-nitrocatechol is a type of methyl-nitrocatechol, which are atmospheric tracer compounds for biomass burning secondary organic aerosols . These compounds are formed from the reaction of gas-phase phenolic compounds originating from biomass burning in the presence of NOx . They contribute significantly to the regional organic aerosol loading .
Synthesis Analysis
The synthesis of 3-Methyl-6-nitrocatechol involves the transformation of 3-methylcatechol (3MC) under atmospherically relevant aqueous-phase conditions . Three possible pathways of dark 3-methyl-5-nitrocatechol and 3-methyl-4-nitrocatechol formation, markedly dependent on reaction conditions, were considered . The dominant pathway involves HNO2 in the transformation of 3MC via consecutive oxidation and conjugated addition reactions .
Molecular Structure Analysis
The molecular formula of 3-Methyl-6-nitrocatechol is C7H7NO4, and its molecular weight is 169.13 . The SMILES representation of its structure is CC1=C(C(=C(C=C1)N+[O-])O)O .
Chemical Reactions Analysis
The formation of 3-Methyl-6-nitrocatechol is sensitive to NO2 under low-NOx conditions . This suggests that 3-Methyl-6-nitrocatechol would become significant in the aerosol characteristics when nitrate concentrations decreased as a result of emission reduction measures .
Physical And Chemical Properties Analysis
The density of 3-Methyl-6-nitrocatechol is 1.5±0.1 g/cm3 . Its boiling point is 364.9±42.0 °C at 760 mmHg .
Applications De Recherche Scientifique
Atmospheric Science and Environmental Chemistry :
- Methylnitrocatechols (MNCs), including 3-Methyl-6-nitrocatechol, are significant contributors to atmospheric brown carbon and are secondary organic aerosol (SOA) tracers. Their formation and aging processes in atmospheric waters, particularly through aqueous-phase electrophilic substitution, have been a subject of investigation (Frka et al., 2016).
- Studies have also focused on the aqueous-phase formation of nitrocatechols under atmospheric conditions, highlighting the role of HNO2 in the dark transformation of 3-methylcatechol and the formation of different nitrocatechols (Vidović et al., 2018).
Photolysis and Reaction Kinetics :
- Research on the gas-phase photolysis and OH radical kinetics of nitrocatechols, including 3-Methyl-6-nitrocatechol, has been conducted to understand their atmospheric behavior and degradation processes. This includes studying their reaction rate coefficients and photolysis rates under simulated atmospheric conditions (Roman et al., 2022).
Analytical Chemistry and Environmental Monitoring :
- In analytical chemistry, 3-Methyl-6-nitrocatechol has been identified as a tracer for biomass burning secondary organic aerosols. Its presence and concentration in atmospheric samples can indicate the extent of biomass burning and its contribution to atmospheric pollution (Iinuma et al., 2010).
Biochemistry and Molecular Biology :
- Studies have been conducted on the aerobic degradation of nitrotoluenes, wherein enzymes convert 2,6-dinitrotoluene to 3-Methyl-6-nitrocatechol, highlighting its role in bacterial degradation pathways (Nishino et al., 2000).
Health and Toxicology :
- Research has explored the oxidative conversion of nitrocatecholamines to nitrosating products, which could contribute to neurotoxicity associated with oxidative stress and acidosis. This is particularly relevant in understanding the toxicity mechanisms of certain catecholamines in the brain (Palumbo et al., 2001).
Propriétés
IUPAC Name |
3-methyl-6-nitrobenzene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,9-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKDSDOOIONLAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-nitrocatechol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584519.png)


![[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol](/img/structure/B584524.png)


![[R-(Z)]-4-Hydroxy-N,N,N-trimethyl-9-oxo-7-[(triphenylmethoxy)methyl]-3,5,8-trioxa-4-phosphahexacos-17-en-1-aminium 4-Oxide Inner Salt](/img/structure/B584531.png)

![3-[[2-(Trifluoromethoxy)phenyl]methyl]azepane](/img/structure/B584536.png)